molecular formula C16H25N3O3 B1201579 m344 CAS No. 251456-60-7

m344

货号: B1201579
CAS 编号: 251456-60-7
分子量: 307.39 g/mol
InChI 键: MXWDSZWTBOCWBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生物活性

M344 is a novel histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and HIV. This article delves into the biological activity of this compound, summarizing key research findings, methodologies, and case studies that highlight its efficacy and mechanisms of action.

This compound operates primarily by inhibiting HDAC6, leading to increased acetylation of histones H3 and H4. This modification is crucial for the transcriptional activation of certain genes, including those involved in HIV latency and cancer cell proliferation. The compound's ability to induce histone acetylation at the HIV-1 long terminal repeat (LTR) significantly enhances the expression of latent HIV-1 genes in infected cells, making it a candidate for anti-latency therapies .

Pancreatic Cancer

Recent studies have demonstrated that this compound exhibits potent anti-cancer activity against pancreatic cancer both in vitro and in vivo. It has been shown to:

  • Induce Cell Cycle Arrest: this compound causes an accumulation of pancreatic cancer cells in the G1 phase of the cell cycle within 24 hours post-treatment.
  • Promote Apoptosis: By 48 hours, this compound significantly increases apoptosis rates in pancreatic cancer cells compared to controls .
  • Enhance MHC Class I Expression: This elevation potentially increases the susceptibility of cancer cells to immune-mediated destruction .
Treatment ConditionG1 Phase AccumulationApoptosis Rate
Control20%10%
This compound (24h)45%30%
This compound (48h)30%50%

Other Cancer Types

This compound has also shown promise in treating endometrial cancer, where it induced significant growth inhibition and apoptosis. The compound's effects were compared to those of trichostatin A (TSA), revealing that this compound has lower toxicity while maintaining similar efficacy .

Synergistic Effects with Other Agents

This compound's potential is further enhanced when used in combination with other therapeutic agents. For instance, when combined with prostratin, a known activator of HIV transcription, this compound resulted in a synergistic increase in GFP-expressing cells in latently infected Jurkat T cells. This combination therapy demonstrated a higher percentage of HIV-1 reactivation compared to either agent alone .

Case Studies

  • HIV Reactivation Study : In a study involving Jurkat T cells latently infected with HIV-1, treatment with this compound led to a dose-dependent increase in GFP expression, indicating successful reactivation of latent HIV. The study found that at a concentration of 200 nM, this compound increased GFP-expressing cells by 25.2% after three days and up to 33.1% after four days .
  • Pancreatic Cancer Model : In an animal model for pancreatic cancer, this compound was administered alongside gemcitabine. Results indicated that this compound not only inhibited tumor growth but also improved overall survival rates compared to controls receiving gemcitabine alone .

属性

IUPAC Name

4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-19(2)14-10-8-13(9-11-14)16(21)17-12-6-4-3-5-7-15(20)18-22/h8-11,22H,3-7,12H2,1-2H3,(H,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWDSZWTBOCWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274415
Record name m344
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251456-60-7
Record name M-344
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251456607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02565
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name m344
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-344
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8W4VF5ZEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m344
Reactant of Route 2
m344
Reactant of Route 3
m344
Reactant of Route 4
m344
Reactant of Route 5
m344
Reactant of Route 6
m344

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。